Magnesium;octylbenzene;bromide
Description
Historical Trajectory and Significance of Grignard Reagents in Organic Synthesis
The discovery of organomagnesium halides, commonly known as Grignard reagents, by François Auguste Victor Grignard in 1900, marked a watershed moment in the field of organic chemistry. wikipedia.orgnobelprize.org This discovery was of such profound importance that it earned him the Nobel Prize in Chemistry in 1912. wikipedia.orgnumberanalytics.combritannica.com Prior to Grignard's work, the formation of carbon-carbon (C-C) bonds, a fundamental process in constructing the carbon skeletons of organic molecules, was a significant challenge for chemists. numberanalytics.com Grignard reagents provided a relatively straightforward and highly effective method for C-C bond formation, revolutionizing synthetic chemistry. numberanalytics.comarabjchem.org
The general formula for a Grignard reagent is R-Mg-X, where 'R' represents an alkyl or aryl group and 'X' is a halogen (typically chlorine, bromine, or iodine). britannica.com These reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). arabjchem.orgacs.org The significance of these reagents lies in their ability to act as potent nucleophiles, a result of the highly polarized carbon-magnesium bond which imparts a partial negative charge on the carbon atom. numberanalytics.compurdue.edu This "carbanionic" character allows them to attack a wide variety of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. masterorganicchemistry.commasterorganicchemistry.com These reactions lead to the formation of primary, secondary, and tertiary alcohols, respectively, after an aqueous workup step. purdue.eduebsco.com
The utility of Grignard reagents extends beyond the synthesis of alcohols. They react with carbon dioxide to form carboxylic acids, with epoxides to yield alcohols, and with nitriles to produce ketones. masterorganicchemistry.commasterorganicchemistry.comebsco.com Furthermore, in the presence of certain metal catalysts, they can participate in cross-coupling reactions to form new C-C bonds with organic halides. wikipedia.org The versatility, accessibility, and reactivity of Grignard reagents have cemented their status as one of the most indispensable tools in the synthetic organic chemist's arsenal, with their applications spanning from academic research to the industrial synthesis of complex molecules like pharmaceuticals and natural products. numberanalytics.comarabjchem.orgnumberanalytics.com By the time of Grignard's death in 1935, thousands of papers had been published on the applications of his reaction, a testament to its immediate and lasting impact. wikipedia.orgbritannica.com
Fundamental Principles of Organometallic Reactivity in Magnesium-Based Compounds
The reactivity of organomagnesium compounds, particularly Grignard reagents (RMgX), is fundamentally governed by the nature of the carbon-magnesium (C-Mg) bond. numberanalytics.comsolubilityofthings.com Magnesium is a highly electropositive metal, while carbon is significantly more electronegative. This difference in electronegativity results in a highly polarized covalent bond, where the carbon atom bears a substantial partial negative charge (δ-) and the magnesium atom a partial positive charge (δ+). numberanalytics.compurdue.edu This polarization effectively makes the organic group a potent nucleophile and a strong base, resembling a carbanion (R:⁻). purdue.edulibretexts.org
This inherent nucleophilicity is the cornerstone of their synthetic utility, driving their reactions with a vast array of electrophiles. numberanalytics.combyjus.com The most prominent reactions involve the nucleophilic addition to carbonyl groups. fiveable.me
Aldehydes and Ketones: Grignard reagents readily attack the electrophilic carbonyl carbon of aldehydes and ketones. This addition reaction breaks the C=O pi bond, forming a new C-C single bond and a magnesium alkoxide intermediate. Subsequent protonation, typically through an acidic aqueous workup, yields a secondary or tertiary alcohol, respectively. masterorganicchemistry.combyjus.com
Esters: The reaction with esters is a two-step process. The first equivalent of the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group (-OR') to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, leading to a tertiary alcohol after workup. masterorganicchemistry.commasterorganicchemistry.com
Carbon Dioxide: Grignard reagents can also add to the electrophilic carbon of carbon dioxide (CO₂). This reaction, followed by acidification, is a classic method for synthesizing carboxylic acids. purdue.edumasterorganicchemistry.com
Beyond their role as nucleophiles, Grignard reagents are also powerful bases. libretexts.org They readily react with any compound containing an acidic proton, such as water, alcohols, carboxylic acids, and terminal alkynes. libretexts.orglibretexts.org This basicity is a crucial consideration in reaction design, as the presence of even trace amounts of protic solvents will quench the reagent, forming a hydrocarbon (R-H) and rendering it inactive for the desired nucleophilic addition. libretexts.org This reactivity with water necessitates the use of anhydrous solvents like diethyl ether or tetrahydrofuran (THF) during their preparation and use. byjus.com These ether solvents are not merely inert media; they play a critical role in stabilizing the Grignard reagent by coordinating to the magnesium center, forming a soluble complex. libretexts.orgwikipedia.org
Structural Elucidation and Aggregation Phenomena of Arylmagnesium Bromides in Solution
The simple representation of a Grignard reagent as "RMgX" belies its complex nature in solution. acs.org Arylmagnesium bromides, like other Grignard reagents, exist as a dynamic equilibrium of multiple species, a concept first extensively studied by Wilhelm Schlenk. acs.orgwikipedia.org This phenomenon is known as the Schlenk equilibrium . wikipedia.orgwikiwand.com
The equilibrium involves the redistribution of ligands around the magnesium center, interconverting the arylmagnesium bromide (ArMgBr) with its symmetrical counterparts: the diarylmagnesium (Ar₂Mg) and magnesium bromide (MgBr₂). acs.orgwikipedia.org
2 ArMgBr ⇌ Ar₂Mg + MgBr₂
The position of this equilibrium is influenced by several factors, including the nature of the aryl group, the solvent, concentration, and temperature. wikipedia.orgsci-hub.ru In ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF), the magnesium species are solvated, with the ether molecules acting as Lewis bases that coordinate to the electron-deficient magnesium center. wikipedia.org For instance, phenylmagnesium bromide can crystallize from diethyl ether as a monomeric dietherate, [C₆H₅MgBr(OEt₂)₂], featuring a tetrahedrally coordinated magnesium atom. ethernet.edu.etwikipedia.org
However, the situation in solution is more intricate due to aggregation. acs.org
In Tetrahydrofuran (THF): THF is a stronger Lewis base than diethyl ether. sci-hub.ru Its superior coordinating ability generally favors the formation of monomeric species. Ebullioscopic studies have shown that most alkyl- and arylmagnesium bromides and iodides are monomeric in THF across a wide range of concentrations. acs.orgsci-hub.ru
In Diethyl Ether (Et₂O): In this less basic solvent, aggregation is more pronounced, especially at higher concentrations. acs.orgsci-hub.ru Arylmagnesium bromides can exist as dimers or higher oligomers. acs.orgethernet.edu.et These aggregates are often formed through halogen bridges (Mg-Br-Mg), where the bromide atom of one Grignard molecule coordinates to the magnesium of another. acs.org For example, at concentrations below 0.1 M, arylmagnesium bromides are largely monomeric, but the degree of association increases significantly with concentration. acs.org
The Schlenk equilibrium and the associated aggregation phenomena have a direct impact on the reactivity and kinetics of Grignard reactions. The different species in solution (monomers, dimers, ArMgBr, Ar₂Mg) can exhibit different reactivities. While the simple ArMgBr formula is sufficient for most synthetic planning, a deeper understanding of these solution structures is crucial for mechanistic studies and reaction optimization. acs.org
| Species | Typical Environment | Structural Features |
| Monomer (ArMgBr·L₂) | Favored in THF; dilute Et₂O | Tetrahedral Mg center coordinated to aryl group, bromide, and two solvent molecules (L). sci-hub.ruethernet.edu.et |
| Dimer [(ArMgBr·L)₂] | Common in Et₂O | Halogen bridges (Mg-Br-Mg) link two monomeric units. acs.orgd-nb.info |
| Diarylmagnesium (Ar₂Mg) | Component of Schlenk equilibrium | Symmetrical species, also solvated. wikipedia.org |
| Magnesium Bromide (MgBr₂) | Component of Schlenk equilibrium | Symmetrical species, also solvated and can be part of larger aggregates. wikipedia.org |
This table provides a simplified overview of the major species present in a solution of arylmagnesium bromide.
Strategic Placement of (Octylbenzene)Magnesium Bromide within Contemporary Organometallic Synthesis Paradigms
(Octylbenzene)magnesium bromide, more precisely referred to as an isomer of octylphenylmagnesium bromide (e.g., 4-octylphenylmagnesium bromide), represents a specific and valuable class of aryl Grignard reagents. Its strategic importance lies in its ability to introduce a large, lipophilic octylphenyl group onto a target molecule in a single, efficient step. This functionality is particularly relevant in the synthesis of complex organic molecules where tailoring solubility, electronic properties, and steric bulk is crucial.
The primary role of octylphenylmagnesium bromide is as a nucleophilic building block. It is typically generated in situ from the corresponding bromo-octylbenzene isomer and magnesium metal. google.com The resulting Grignard reagent can then be employed in a variety of classic Grignard reactions. A significant application is in Kumada-type cross-coupling reactions . For instance, octylmagnesium halides (chloride or bromide) have been used in iron-catalyzed cross-coupling reactions with aryl halides, such as methyl 4-chlorobenzoate (B1228818), to produce substituted biphenyl (B1667301) derivatives like methyl 4-octylbenzoate. google.com This reaction is a key step in the synthesis of precursors for pharmacologically active molecules. google.com
The octyl group (C₈H₁₇) imparts significant nonpolar character to the molecules it becomes part of. This is a desirable feature in the synthesis of materials for organic electronics or compounds that need to interact with biological membranes. For example, the introduction of an octylphenyl group can enhance the solubility of a compound in organic solvents or tune the liquid crystalline properties of a material.
The synthesis of fingolimod, an immunomodulating drug, provides a relevant industrial context. While various synthetic routes exist, some strategies involve the creation of a C-C bond with a (4-octylphenyl) moiety. google.comgoogle.com Although not always via a direct Grignard addition to the final backbone, the synthesis of the key 4-octylphenyl starting materials often relies on organometallic chemistry where octyl Grignard reagents or related organometallics are coupled to a phenyl ring precursor. google.com For example, a patented synthesis starts from methyl 4-chlorobenzoate and couples it with octylmagnesium bromide using an iron catalyst to form methyl 4-octylbenzoate, which is then further elaborated to the desired side chain. google.com
In essence, (octylbenzene)magnesium bromide serves as a powerful synthetic tool for installing a functionalized aromatic group with a long alkyl chain. Its utility is most pronounced in multi-step syntheses where the introduction of this specific lipophilic aryl fragment is a strategic objective for modifying the physical and biological properties of the final product.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;octylbenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21.BrH.Mg/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;;/h9-10,12-13H,2-6,8,11H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLIRKVXLNJKDL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Octylbenzene Magnesium Bromide Analogues
Direct Magnesium Insertion into Halogenated Octylbenzene (B124392) Precursors
The most traditional and direct method for preparing Grignard reagents involves the reaction of an organic halide with magnesium metal. libretexts.orgnumberanalytics.com This process, known as direct magnesium insertion, is widely used for the synthesis of (octylbenzene)magnesium bromide analogues from their corresponding halogenated octylbenzene precursors. prepchem.comuclm.es The reaction is an oxidative insertion of magnesium (in its elemental state, Mg(0)) into the carbon-halogen bond, resulting in the formation of a highly nucleophilic organomagnesium compound. adichemistry.com
Optimization of Reaction Parameters for Enhanced Formation Efficiency
The efficiency of Grignard reagent formation is highly dependent on several reaction parameters. Key factors that require careful optimization include temperature, concentration, and the physical state of the magnesium metal. uclm.es The reaction is often exothermic, particularly after an initial induction period, necessitating careful temperature control to prevent side reactions. byjus.comd-nb.info
The concentration of the alkyl halide and the choice of solvent also play crucial roles. While higher concentrations can increase the reaction rate, they can also lead to the formation of byproducts. The physical form of the magnesium is also critical; magnesium turnings are commonly used, but highly activated forms like Rieke magnesium, prepared by reducing a magnesium salt, can significantly enhance reactivity. adichemistry.comgoogle.com
Table 1: Key Parameters for Optimizing Direct Magnesium Insertion
| Parameter | Considerations for Optimization | Potential Impact on Efficiency |
|---|---|---|
| Temperature | Balance between initiating the reaction and controlling exothermicity. | Higher temperatures can shorten induction periods but may lead to side reactions like Wurtz coupling. Lower temperatures enhance selectivity. |
| Concentration | Optimal ratio of organic halide to magnesium and solvent volume. | High concentrations can increase reaction rate but may also promote byproduct formation. |
| Magnesium Form | Turnings, powder, or activated forms (e.g., Rieke magnesium). | Activated magnesium with a larger surface area can overcome the passivating oxide layer and reduce induction times. |
| Initiation | Use of activators or mechanical methods to start the reaction. | Crucial for overcoming the induction period and ensuring a smooth reaction start. |
| Stirring | Vigorous stirring to ensure good contact between the solid magnesium and the solution. | Improves mass transfer and can help break up the passivating oxide layer on the magnesium surface. |
| Solvent | Choice of ethereal solvent and potential co-solvents. | Affects reagent solubility, stability, and reactivity. |
Influence of Ethereal and Co-Solvent Systems on Reagent Yield and Stability
Ethereal solvents are essential for the formation and stabilization of Grignard reagents. byjus.comnumberanalytics.com Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they solvate the magnesium center, forming a complex that stabilizes the organomagnesium compound. wikipedia.orglibretexts.org This solvation is a significant driving force for the reaction.
The choice of solvent can significantly impact the yield and stability of the (octylbenzene)magnesium bromide reagent. numberanalytics.com THF is often preferred for preparing aryl Grignard reagents due to its higher coordinating ability compared to diethyl ether. adichemistry.com The composition of the Grignard reagent in solution is complex and exists in equilibrium between the monomeric form (RMgX) and dimeric or oligomeric species, a relationship described by the Schlenk equilibrium. wikipedia.orglibretexts.org The position of this equilibrium is influenced by the solvent, concentration, and the nature of the organic group and halogen. nptel.ac.in
The addition of co-solvents can also modify the reactivity and solubility of the Grignard reagent. For instance, the use of non-polar, hydrocarbon solvents like toluene (B28343) in conjunction with ethereal solvents can be advantageous for downstream processing, such as work-up and extraction. scientificupdate.com Furthermore, the presence of salts like lithium chloride (LiCl) can significantly enhance the reactivity and solubility of Grignard reagents, leading to the formation of "turbo-Grignard" reagents. scientificupdate.comthieme-connect.de
Role of Activators and Initiators in Overcoming Induction Periods
A common challenge in Grignard reagent synthesis is the induction period, a delay before the reaction begins. byjus.comlibretexts.org This is often due to a passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents it from reacting with the organic halide. wikipedia.orgmnstate.edu
To overcome this, various activators and initiators are employed. adichemistry.com Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are frequently used. wikipedia.org Iodine is thought to chemically clean the magnesium surface, while 1,2-dibromoethane's activation can be monitored by the visible bubbling of ethylene (B1197577) gas. wikipedia.org Mechanical methods like crushing the magnesium pieces in situ or using ultrasound can also be effective in exposing a fresh, reactive metal surface. byjus.comwikipedia.org For particularly challenging substrates, pre-formed Grignard reagent can be added as an initiator. wikipedia.org The use of chlorotrimethylsilane (B32843) (TMSCl) has also been shown to be an effective activator, allowing for milder reaction conditions. taylorfrancis.com
Table 2: Common Activators and Initiators for Grignard Reagent Synthesis
| Activator/Initiator | Mechanism of Action | Observations/Advantages |
|---|---|---|
| Iodine (I₂) | Chemically cleans the magnesium surface. | A small crystal is often sufficient to initiate the reaction. |
| 1,2-Dibromoethane | Reacts with magnesium to form ethylene gas and magnesium bromide. | The evolution of ethylene bubbles provides a visual indicator of reaction initiation. wikipedia.org |
| Methyl Iodide | Reacts readily with magnesium to form a highly reactive Grignard reagent. | Useful for activating magnesium for less reactive organic halides. masterorganicchemistry.com |
| Pre-formed Grignard Reagent | Acts as a true initiator for the reaction. | A small amount can be added to start the reaction of a less reactive halide. wikipedia.org |
| Ultrasound | Mechanical activation that disrupts the passivating oxide layer. | Provides a physical means of exposing fresh magnesium surface. byjus.com |
| Chlorotrimethylsilane (TMSCl) | Activates the magnesium metal, allowing for milder initiation conditions. taylorfrancis.com | Can lead to smoother and more controlled reaction initiation. |
Indirect Routes to Organomagnesium Species
While direct magnesium insertion is a common method, indirect routes are also valuable for preparing organomagnesium reagents, especially for substrates with sensitive functional groups. byjus.com
Halogen-Magnesium Exchange Reactions and Functional Group Tolerance
Halogen-magnesium exchange reactions provide a powerful and mild alternative for the synthesis of functionalized Grignard reagents. clockss.org This method involves the reaction of an organic halide with an existing Grignard reagent, typically isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium bromide (iPrMgBr). harvard.edu The exchange is particularly effective for aryl and heteroaryl iodides and bromides. clockss.org
A significant advantage of this method is its excellent functional group tolerance. harvard.edu Because the exchange can often be carried out at low temperatures, sensitive functional groups such as esters, nitriles, and even some amides can be present in the molecule without being attacked by the Grignard reagent. harvard.edu The use of iPrMgCl in combination with lithium chloride (iPrMgCl·LiCl), often referred to as a "turbo-Grignard" reagent, can dramatically accelerate the exchange rate, allowing the reaction to proceed at even lower temperatures and with a broader range of substrates. researchgate.netresearchgate.net
Transmetalation Strategies (e.g., from Organozinc, Organolithium Intermediates)
Transmetalation is another indirect route to organomagnesium compounds, involving the exchange of a metal from an organometallic precursor with magnesium. byjus.comwikipedia.org This strategy is particularly useful when the initial organometallic compound is easier to prepare or offers different reactivity and functional group compatibility.
Organolithium compounds can be converted to Grignard reagents by reaction with a magnesium salt. adichemistry.com However, a more common and synthetically valuable approach involves the transmetalation from organozinc or other organometallic species. For instance, organozinc reagents, which are generally less reactive and more tolerant of functional groups than Grignard reagents, can be prepared and then transmetalated to the corresponding organomagnesium species if the higher reactivity of the Grignard reagent is required for a subsequent step. nptel.ac.inlibretexts.org Similarly, transmetalation from organolithium intermediates to form organomagnesium compounds is a well-established method. wikipedia.org This can be advantageous as organolithium compounds can be prepared through methods not accessible for Grignard reagents, such as direct deprotonation of acidic C-H bonds. The resulting organomagnesium reagent can then be used in subsequent reactions.
Advancements in Sustainable and Green Chemistry Approaches for Organomagnesium Synthesis
The development of synthetic methodologies for organomagnesium compounds, such as (Octylbenzene)Magnesium Bromide analogues, has increasingly focused on green chemistry principles. These advancements aim to reduce solvent waste, improve energy efficiency, and enhance the safety and scalability of Grignard reagent production. Key areas of innovation include mechanochemical synthesis and continuous flow processes, which offer significant advantages over traditional batch methods.
Mechanochemical Synthesis Protocols and Solvent Reduction Strategies
Mechanochemical synthesis, utilizing techniques like ball milling, has emerged as a powerful strategy for the production of Grignard reagents with minimal or no solvent. researchgate.netnih.gov This approach involves the mechanical activation of magnesium metal in the presence of an organic halide, providing the necessary energy for the reaction to proceed without the need for bulk solvents. researchgate.netcardiff.ac.uk
Research has demonstrated that Grignard reagents can be effectively synthesized by milling magnesium turnings with aryl or alkyl bromides. cardiff.ac.uk A key advantage of this method is the significant reduction in the amount of organic solvent required, often using only a few equivalents for liquid-assisted grinding (LAG), which facilitates the reaction. d-nb.info This contrasts sharply with traditional methods that use large volumes of anhydrous solvents like diethyl ether or tetrahydrofuran (THF). byjus.comleah4sci.com The mechanochemical process can generate a paste-like Grignard reagent that is suitable for direct use in subsequent one-pot reactions. nih.gov
Furthermore, mechanochemical methods have been shown to be effective even when conducted in the presence of air, eliminating the need for strict inert atmosphere conditions typically required for Grignard synthesis. nih.gov This operational simplicity makes the process more practical and accessible. Challenges associated with poorly soluble solid aryl halides can be overcome by applying heat during the milling process, which improves mixing efficiency and promotes the reaction.
The following table summarizes findings from a study on the mechanochemical carboxylation of Grignard reagents prepared from various organobromides, illustrating the yields achieved with this solvent-reduced method.
| Organobromide | Product (Carboxylic Acid) | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | 4-Methylbenzoic acid | 63 | d-nb.info |
| 4-Bromoanisole | 4-Methoxybenzoic acid | 35 | d-nb.info |
| 1-Bromonaphthalene | 1-Naphthoic acid | 82 | d-nb.info |
| 1-Bromobutane | Pentanoic acid | 45 | d-nb.info |
| 1-Bromooctane | Nonanoic acid | 41 | d-nb.info |
Continuous Flow Synthesis of Organomagnesium Reagents
Continuous flow synthesis offers a scalable and safer alternative to traditional batch production of Grignard reagents, including long-chain alkylbenzene magnesium bromides. researchgate.netcolab.ws This methodology typically employs a packed-bed reactor filled with magnesium metal through which a solution of the organic halide is passed. researchgate.net The "on-demand" nature of this process minimizes the risks associated with the accumulation of large quantities of highly reactive Grignard reagents. researchgate.net
A significant advantage of continuous flow systems is the superior heat transfer and temperature control compared to batch reactors. google.com This is particularly crucial for the highly exothermic Grignard reaction, reducing the risk of thermal runaway and improving process safety. google.com The precise control over reaction parameters such as residence time, temperature, and flow rate allows for process optimization to maximize yield and selectivity while minimizing the formation of byproducts like Wurtz coupling products. colab.wsresearchgate.net
Studies have demonstrated the successful synthesis of a variety of Grignard reagents from aryl and alkyl halides using continuous flow methods, achieving high yields in short residence times. researchgate.netcolab.ws For instance, a "one-column" system where the Grignard reagent is generated and immediately reacted with an electrophile has been developed, streamlining the synthetic process. researchgate.netcolab.ws This approach has been applied to the multi-gram scale synthesis of key building blocks, highlighting its industrial applicability. tue.nl
The following table presents data from studies on the continuous flow synthesis of Grignard reagents, showcasing the reaction conditions and resulting yields for various substrates.
| Halide | Residence Time | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Bromobenzene | < 3.0 min | - | 90 (STS) | colab.ws |
| Alkyl Halide (general) | 128 s | - | up to 96 | researchgate.net |
| Octyl Bromide (for subsequent reaction) | - | - | Multi-gram scale | tue.nl |
| Alkyl Halides (general) | < 6.0 min | - | Moderate to good | researchgate.net |
| Organohalide (general) | 0.5 - 3 min | 75 - 125 | - | google.com |
*STS: Space-Time Synthesis
Mechanistic Investigations of Octylbenzene Magnesium Bromide Reactivity
Pathways of Nucleophilic Addition Reactions
(Octylbenzene)magnesium bromide, as a typical Grignard reagent, is a potent nucleophile capable of attacking a wide range of electrophilic centers. iitk.ac.inmasterorganicchemistry.com The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic and basic. mnstate.edupressbooks.pub
The addition of Grignard reagents to carbonyl compounds such as aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.orgalevelchemistry.co.uk The reaction of (octylbenzene)magnesium bromide with an aldehyde will typically yield a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. pressbooks.pubpressbooks.pub
Regioselectivity: In the case of α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2-addition (at the carbonyl carbon) or 1,4-addition (conjugate addition). While organocuprates preferentially undergo 1,4-addition, Grignard reagents like (octylbenzene)magnesium bromide generally favor 1,2-addition to the carbonyl group. wikipedia.org However, the regioselectivity can be influenced by steric hindrance and the presence of catalysts like copper salts. wikipedia.org
Stereoselectivity: When a prochiral aldehyde or ketone is reacted with a Grignard reagent, a new stereocenter is created. The stereochemical outcome can often be predicted using models such as Cram's Rule and the Felkin-Anh model, which consider the steric interactions in the transition state. wikipedia.org The addition of the Grignard reagent typically proceeds through a six-membered ring transition state involving the magnesium atom coordinating to the carbonyl oxygen. alevelchemistry.co.ukwikipedia.org
Transition State Analysis: The mechanism of Grignard addition to carbonyls is often described as a polar, nucleophilic addition. acs.org The reaction is initiated by the coordination of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. pressbooks.pub This is followed by the nucleophilic attack of the carbanion from the Grignard reagent. iitk.ac.inpressbooks.pub However, for sterically hindered ketones, an alternative single electron transfer (SET) mechanism has been proposed, which involves the formation of a ketyl radical intermediate. organic-chemistry.orgwikipedia.orgacs.org Computational studies have been instrumental in understanding the energetics of these different pathways. acs.org
Table 1: Regioselectivity of Grignard Additions to α,β-Unsaturated Carbonyls
| Grignard Reagent | Substrate | Major Product | Minor Product |
| RMgX | α,β-Unsaturated Aldehyde/Ketone | 1,2-Addition Product | 1,4-Addition Product |
| R₂CuLi | α,β-Unsaturated Aldehyde/Ketone | 1,4-Addition Product | 1,2-Addition Product |
This table illustrates the general trend in regioselectivity. Actual ratios can vary based on specific reactants and conditions.
Beyond carbonyls, (octylbenzene)magnesium bromide reacts with a variety of other electrophiles.
Imines: Similar to carbonyls, imines react with Grignard reagents to form amines after protonation. The nitrogen of the imine is less electronegative than the oxygen of a carbonyl, making imines generally less reactive.
Nitriles: The reaction of a Grignard reagent with a nitrile initially forms an imine salt, which upon hydrolysis yields a ketone. leah4sci.com This provides a useful route for the synthesis of ketones where one of the alkyl or aryl groups is derived from the Grignard reagent.
Epoxides: Grignard reagents attack epoxides in a nucleophilic ring-opening reaction that proceeds via an SN2 mechanism. masterorganicchemistry.comleah4sci.com The attack typically occurs at the less sterically hindered carbon of the epoxide ring, resulting in the formation of an alcohol after acidic workup. masterorganicchemistry.com The resulting product has the alcohol and the group from the Grignard reagent on adjacent carbons. leah4sci.com
Mechanisms of Cross-Coupling Reactions Involving (Octylbenzene)Magnesium Bromide
Cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, and Grignard reagents are key participants in many of these transformations.
The reactivity of Grignard reagents in cross-coupling reactions is greatly enhanced by the use of transition metal catalysts. eie.grnih.gov The most common catalysts include complexes of nickel, iron, palladium, and copper. researchgate.net These reactions, often named after their developers (e.g., Kumada, Kharasch), provide efficient routes to biaryls and other coupled products. organic-chemistry.orggu.se
Nickel and Palladium: The Kumada-Corriu coupling, one of the earliest examples of transition metal-catalyzed cross-coupling, utilizes nickel or palladium catalysts to couple Grignard reagents with organic halides. organic-chemistry.orggu.se The general catalytic cycle involves oxidative addition of the organic halide to the low-valent metal center, transmetalation of the organic group from the Grignard reagent to the metal, and reductive elimination to form the cross-coupled product and regenerate the catalyst. nih.gov
Iron: Iron catalysts have gained attention as a more economical and environmentally benign alternative to palladium and nickel. researchgate.netnih.gov Iron-catalyzed cross-coupling reactions of aryl Grignard reagents with alkyl halides are believed to proceed through an Fe(I)/Fe(III) catalytic cycle. nih.gov
Copper: Copper catalysts, often in the form of copper(I) salts, are also effective in promoting cross-coupling reactions of Grignard reagents. wikipedia.org For instance, lithium tetrachlorocuprate (Li₂CuCl₄) is a known catalyst for the coupling of Grignard reagents with alkyl and aryl halides.
Table 2: Overview of Transition Metal Catalysts in Grignard Cross-Coupling
| Catalyst | Typical Substrates | Key Features |
| Nickel (Ni) | Aryl/Vinyl Halides | One of the first successful catalysts for this transformation. organic-chemistry.orggu.se |
| Iron (Fe) | Alkyl/Aryl Halides | Economical and environmentally friendly alternative. nih.gov |
| Palladium (Pd) | Aryl/Vinyl Halides, Triflates | Often offers high functional group tolerance. eie.grnih.gov |
| Copper (Cu) | Alkyl/Aryl Halides | Can influence regioselectivity in certain reactions. wikipedia.org |
While less common, some cross-coupling reactions involving Grignard reagents can proceed without a transition metal catalyst. A notable example is the coupling of aryl Grignard reagents with aryl halides through a nucleophilic substitution of radical nucleophilic (SRN1) pathway. thieme-connect.com This mechanism involves a single-electron transfer (SET) from the Grignard reagent to the aryl halide, generating a radical anion which then fragments to an aryl radical. The aryl radical then reacts with another equivalent of the Grignard reagent to form the coupled product. thieme-connect.com
The classic view of Grignard reactions involves polar, two-electron processes. However, there is substantial evidence for the involvement of single electron transfer (SET) and radical pathways, particularly with certain substrates and under specific conditions. wikipedia.orgalfa-chemistry.com
The formation of the Grignard reagent itself from magnesium metal and an organic halide is believed to proceed through a single electron transfer mechanism on the magnesium surface. iitk.ac.inalfa-chemistry.com In reactions with sterically hindered ketones, the detection of radical coupling byproducts supports an SET mechanism. wikipedia.orgacs.org Furthermore, some cross-coupling reactions, especially those that are uncatalyzed, are proposed to proceed via radical intermediates. thieme-connect.com The balance between the polar and SET pathways can be influenced by factors such as the steric bulk of the Grignard reagent and the substrate, as well as the solvent. alfa-chemistry.com Detailed mechanistic studies, including computational analysis, continue to unravel the complexities of these radical and electron transfer processes in Grignard chemistry. acs.org
Side Reactions and Their Mitigation in Grignard Chemistry (e.g., Wurtz Coupling, Protonolysis)
The utility of Grignard reagents, including (Octylbenzene)magnesium bromide, in organic synthesis is occasionally hampered by the occurrence of side reactions. These competing pathways can lower the yield of the desired product and complicate the purification process. The two most prominent side reactions are Wurtz-type coupling and protonolysis. Understanding the mechanisms of these side reactions is crucial for developing effective mitigation strategies.
Wurtz-Type Coupling
The Wurtz-type coupling is a significant side reaction that occurs during both the formation and subsequent reaction of Grignard reagents. It involves the reaction of the Grignard reagent with the parent organic halide, leading to a homocoupled product. In the context of (Octylbenzene)magnesium bromide, this would result in the formation of dioctylbiphenyl.
Mitigation of Wurtz Coupling:
Several strategies can be employed to minimize the formation of Wurtz coupling products:
Temperature Control: Since the coupling reaction is often exothermic, maintaining a low reaction temperature during the formation of the Grignard reagent is critical. rsc.org
Slow Addition of Halide: A slow, controlled addition of the octylbromobenzene to the magnesium turnings helps to keep the concentration of the halide low, thus disfavoring the coupling side reaction. acs.org
Use of Catalysts: The choice of catalyst in subsequent cross-coupling reactions can dramatically influence the selectivity. For instance, in coupling reactions involving Grignard reagents and other organic halides, certain catalysts can significantly suppress the formation of Wurtz-type byproducts. Research on the coupling of p-vinylphenylmagnesium chloride with 3-bromopropyl chloride demonstrated that using CuCN as a catalyst afforded the desired product in 80% yield with no formation of the Wurtz coupling side product, whereas other copper catalysts like Li₂CuCl₄ resulted in significant amounts of the homocoupled byproduct. nih.govresearchgate.net
Continuous Flow Synthesis: Modern techniques like continuous flow chemistry have been shown to improve the selectivity of Grignard reagent formation by maintaining a high ratio of magnesium to the organic halide at all times, which minimizes Wurtz coupling. fiveable.me
A study on the catalyst's effect on the coupling of an aryl Grignard reagent with an alkyl halide provides valuable insight into mitigating Wurtz coupling. The data below illustrates how catalyst choice can significantly reduce the formation of the Wurtz side product.
Table 1: Effect of Copper Catalyst on Wurtz Coupling Side Product Formation nih.govresearchgate.net
Reaction: p-(CH₂=CH)C₆H₄MgCl + Br(CH₂)₃Cl → p-(CH₂=CH)C₆H₄(CH₂)₃Cl
| Catalyst (3.0 mol %) | Yield of Desired Product (%) | Yield of Wurtz Coupling Side Product (%) |
| Li₂CuCl₄ | 11 | 11 |
| CuCl | 74 | ~2 |
| CuBr | 65 | ~2 |
| CuI | 68 | ~2 |
| CuCl₂ | 63 | 6 |
| CuBr₂ | 53 | 12 |
| CuCN | 80 | 0 |
This interactive table demonstrates the yield of the desired cross-coupling product versus the undesired Wurtz coupling byproduct based on the catalyst used. The data clearly indicates that CuCN is the most effective catalyst for minimizing the Wurtz side reaction in this specific case.
Protonolysis
Grignard reagents are strong bases due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the organic moiety. geeksforgeeks.org Consequently, they react readily with any compound that has an acidic proton, a reaction known as protonolysis. Water is a common culprit, but alcohols, terminal alkynes, and even amines can act as proton sources. vedantu.comyoutube.com
In the case of (Octylbenzene)magnesium bromide, any trace of a protic substance will lead to its rapid decomposition into octylbenzene (B124392) and a magnesium salt. scribd.combyjus.com This not only consumes the Grignard reagent but also introduces the corresponding alkane (octylbenzene) as an impurity in the reaction mixture.
Mitigation of Protonolysis:
The primary strategy to prevent protonolysis is the rigorous exclusion of all protic sources from the reaction system.
Anhydrous Conditions: The use of anhydrous solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), is mandatory. vedantu.com All glassware must be thoroughly dried, often by oven-drying, before use.
Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Purified Reagents: The starting organic halide and magnesium must be free from water or other protic impurities.
By carefully controlling the reaction conditions and reagent purity, the extent of both Wurtz coupling and protonolysis can be significantly minimized, leading to higher yields and purity of the desired products from reactions involving (Octylbenzene)magnesium bromide.
Advanced Applications of Octylbenzene Magnesium Bromide in Complex Organic Synthesis
As a Versatile Synthon for Functionalized Octylbenzene (B124392) Derivatives
(Octylbenzene)magnesium bromide serves as a powerful nucleophile, enabling the introduction of the octylphenyl moiety into a wide array of organic molecules. This reactivity is harnessed in the synthesis of various functionalized derivatives, from extended aromatic systems to precisely tailored aryl-alkyl structures.
Construction of Polyaromatic Hydrocarbons and Oligomers
The construction of polyaromatic hydrocarbons (PAHs) and their oligomeric precursors is a field of intense research due to their unique electronic and photophysical properties. While direct examples specifying the use of (octylbenzene)magnesium bromide in the synthesis of large, discrete PAHs are not extensively documented in publicly available literature, its application can be inferred from established methodologies. Grignard reagents are fundamental in the synthesis of substituted aromatic systems that can serve as building blocks for larger PAHs.
For instance, (octylbenzene)magnesium bromide can be employed in cross-coupling reactions with dihaloaromatic compounds to generate precursor molecules. These precursors, now functionalized with the octylbenzene group, can then undergo subsequent intramolecular cyclization reactions, such as the Scholl reaction, to form complex polycyclic systems. The long alkyl chain of the octyl group can enhance the solubility of these otherwise often insoluble large aromatic molecules, facilitating their processing and characterization.
Similarly, in the synthesis of oligomers, particularly oligo(phenylene)s, (octylbenzene)magnesium bromide can be a key monomeric unit. Polymerization reactions, such as nickel- or palladium-catalyzed Kumada coupling of the Grignard reagent with a dihaloarene, can lead to the formation of poly(p-phenylene) chains bearing octyl side groups. These side chains are crucial for ensuring the solubility of the resulting rigid-rod polymers, making them suitable for applications in organic electronics.
Synthesis of Specific Aryl-Alkyl Architectures
A primary application of (octylbenzene)magnesium bromide is in the nickel- or palladium-catalyzed Kumada cross-coupling reaction to form C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. nih.govorganic-chemistry.org This reaction provides a powerful and direct method for the synthesis of complex aryl-alkyl structures. By reacting (octylbenzene)magnesium bromide with a variety of organic halides, a diverse range of substituted octylbenzene derivatives can be accessed.
For example, coupling with alkyl halides allows for the extension of the alkyl chain or the introduction of branched structures. More significantly, its reaction with aryl or vinyl halides leads to the formation of biaryl and aryl-alkene systems, respectively. These structures are prevalent in pharmaceuticals, liquid crystals, and organic electronic materials. The octyl group in these architectures often serves to modulate physical properties such as solubility, liquid crystallinity, and film-forming ability.
A representative example of such a transformation is the coupling of an aryl Grignard reagent like phenylmagnesium chloride with octyl bromide, a reaction closely analogous to the use of (octylbenzene)magnesium bromide. nih.gov The efficiency of these coupling reactions is highly dependent on the choice of catalyst and reaction conditions.
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCl₂(dppp) | 1,3-Bis(diphenylphosphino)propane | THF | 25 | >95 | nih.gov |
| Pd(PPh₃)₄ | Triphenylphosphine | Toluene (B28343) | 80 | ~90 | organic-chemistry.org |
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | Dioxane | 50 | >90 | General Kumada Coupling |
| Fe(acac)₃ | None | THF/NMP | 25 | High | Iron-catalyzed cross-coupling |
This table presents typical conditions and yields for Kumada cross-coupling reactions involving aryl Grignard reagents and alkyl halides, which are analogous to reactions involving (octylbenzene)magnesium bromide.
Strategic Deployment in Multi-Step Total Synthesis of Complex Molecules
The reliability and predictability of reactions involving (octylbenzene)magnesium bromide make it a valuable reagent in the intricate sequences of multi-step total synthesis. Its ability to introduce a large, functionalizable hydrophobic domain can be a key strategic element in the construction of complex natural products and other target molecules.
Stereoselective Transformations and Chiral Auxiliary Applications
While Grignard reagents themselves are not chiral, their reactions with chiral substrates or in the presence of chiral auxiliaries can proceed with high stereoselectivity. The addition of (octylbenzene)magnesium bromide to chiral aldehydes, ketones, or imines can lead to the formation of new stereocenters with a high degree of diastereoselectivity. nih.gov The steric bulk of the octylphenyl group can play a significant role in directing the approach of the nucleophile to the electrophilic center.
In reactions involving chiral auxiliaries, a temporary chiral group is attached to the substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. For instance, the addition of a Grignard reagent to an aldehyde that has been derivatized with a chiral auxiliary, such as a chiral oxazolidinone, can proceed with excellent facial selectivity. Although specific examples detailing the use of (octylbenzene)magnesium bromide in this context are not prevalent, the principles of asymmetric induction are well-established for a wide range of Grignard reagents.
The stereochemical outcome of such additions can often be predicted by models like the Felkin-Anh or Cram-chelation models, depending on the nature of the substrate and the reaction conditions. The choice of solvent and the presence of coordinating additives can also influence the degree of stereoselectivity.
| Chiral Substrate/Auxiliary | Electrophile | Product Type | Expected Diastereomeric Excess |
| Chiral α-alkoxy ketone | Ketone | Tertiary alcohol | >90% |
| N-acyl-chiral oxazolidinone | Acyl chloride | Chiral ketone | >95% |
| Chiral sulfinimine | Imine | Chiral amine | >90% |
This table illustrates the potential for high diastereoselectivity in reactions of Grignard reagents with substrates containing chiral auxiliaries, a principle applicable to (octylbenzene)magnesium bromide.
Role in Polymerization Chemistry
Organomagnesium compounds, including Grignard reagents, are important initiators in certain types of polymerization reactions. (Octylbenzene)magnesium bromide can be utilized to initiate the polymerization of various monomers, leading to polymers with specific properties conferred by the octylbenzene end-group.
Organomagnesium-Initiated Polymerization Pathways
(Octylbenzene)magnesium bromide can act as an initiator in the anionic polymerization of activated vinyl monomers, such as styrenes, dienes, and methacrylates. The initiation step involves the nucleophilic attack of the Grignard reagent on the double bond of the monomer, generating a carbanionic propagating species. The octylphenyl group from the initiator becomes the head-group of the resulting polymer chain.
A particularly significant application of organomagnesium reagents in polymerization is the Grignard Metathesis (GRIM) polymerization. core.ac.ukcmu.edutdl.orgresearchgate.netrsc.org This chain-growth polymerization method is widely used for the synthesis of conjugated polymers, most notably regioregular poly(3-alkylthiophenes) (P3ATs). In a typical GRIM polymerization, a dihalo-monomer is treated with a Grignard reagent to form a magnesium-containing intermediate, which is then polymerized using a nickel catalyst. While typically a simple alkyl Grignard is used for the metathesis, an aryl Grignard like (octylbenzene)magnesium bromide could potentially be used as an external initiator to cap the polymer chain, thereby introducing an octylphenyl end-group. This end-group can influence the polymer's solubility, morphology, and electronic properties.
The living or quasi-living nature of GRIM polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices, as well as the creation of block copolymers. core.ac.uk
| Polymerization Method | Monomer Type | Role of (Octylbenzene)magnesium bromide | Resulting Polymer Structure |
| Anionic Polymerization | Activated Vinyl Monomers (e.g., Styrene) | Initiator | Polystyrene with an octylphenyl head-group |
| Grignard Metathesis (GRIM) | Dihalo-thiophenes | Potential End-capping Agent | Polythiophene with an octylphenyl end-group |
This table summarizes the potential roles of (octylbenzene)magnesium bromide in different polymerization pathways.
Synthesis of Conjugated Polymers and Block Copolymers via Grignard Metathesis (GRIM) Polymerization
The Grignard Metathesis (GRIM) polymerization technique stands as a powerful and versatile method for the synthesis of well-defined conjugated polymers and block copolymers. This chain-growth polymerization process allows for precise control over molecular weight and dispersity, making it an invaluable tool in the creation of advanced organic materials. The use of Grignard reagents, such as (octylbenzene)magnesium bromide, is central to this methodology.
GRIM polymerization of 3-alkylthiophenes has been shown to proceed through a quasi-living chain-growth mechanism, rather than a step-growth process. core.ac.uk Kinetic studies have demonstrated that the molecular weight of poly(3-alkylthiophenes) is directly proportional to the molar ratio of the monomer to the nickel initiator. core.ac.uk This characteristic enables the synthesis of conducting polymers with predetermined molecular weights and comparatively narrow molecular weight distributions, with Polydispersity Indices (PDIs) typically ranging from 1.2 to 1.5. core.ac.uk
The mechanism of this nickel-initiated cross-coupling polymerization involves the treatment of a dihalo-monomer, such as 2,5-dibromo-3-alkylthiophene, with a Grignard reagent. cmu.edu This leads to a magnesium-halogen exchange, a process also known as Grignard Metathesis. cmu.edu The subsequent addition of a nickel catalyst, commonly Ni(dppp)Cl2, initiates the polymerization. cmu.edu A key feature of this process is that the nickel moiety is incorporated into the polymer as an end group, and the polymer chain grows through the insertion of one monomer at a time. core.ac.uk
The "living" nature of GRIM polymerization is particularly advantageous for the synthesis of block copolymers. core.ac.uk By sequentially adding different 3-alkylthiophene monomers to the reaction mixture, it is possible to create well-defined block copolymers. core.ac.uk This sequential monomer addition allows for the construction of complex polymer architectures with distinct blocks of different conjugated polymers. core.ac.uk
Detailed Research Findings
Research into GRIM polymerization has yielded significant insights into the factors controlling the synthesis of conjugated polymers. The choice of the transition metal catalyst has been found to be critical. Nickel-mediated polymerization typically results in regioregular, low-polydispersity polymers consistent with a "living" chain-growth mechanism. rsc.org In contrast, palladium-mediated polymerization often proceeds via a step-growth mechanism, leading to polymers with lower regioregularity. rsc.org
The concentration of the Ni(dppp)Cl2 initiator also plays a crucial role. Higher concentrations of the nickel initiator have been shown to produce poly(3-hexylthiophenes) with narrower polydispersities. core.ac.uk The relationship between the monomer-to-initiator ratio and the resulting polymer's molecular weight has been systematically studied, confirming the controlled nature of the polymerization.
The following tables present data from studies on the GRIM polymerization of poly(3-hexylthiophene) (P3HT), illustrating the control over molecular weight and the successful synthesis of block copolymers.
| [Monomer]/[Ni(dppp)Cl2] Ratio | Number Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI) |
|---|---|---|
| 50 | 8,200 | 1.4 |
| 100 | 14,500 | 1.5 |
| 150 | 21,000 | 1.6 |
| 200 | 28,000 | 1.7 |
| Block | [Monomer]/[Ni(dppp)Cl2] Ratio | Number Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|
| Poly(3-hexylthiophene) (First Block) | 50 | 8,500 | 1.4 |
| Poly(3-hexylthiophene)-b-poly(3-dodecylthiophene) (Diblock) | 50 (P3HT) + 50 (P3DDT) | 18,000 | 1.5 |
Theoretical and Computational Studies on Octylbenzene Magnesium Bromide Systems
Quantum Chemical Analysis of Magnesium-Carbon Bonding and Electronic Structure
Quantum chemical calculations are fundamental to understanding the nature of the magnesium-carbon (Mg-C) bond, which is the heart of the Grignard reagent's reactivity. This bond is characterized as highly polar covalent, with the carbon atom bearing a significant partial negative charge, making it a potent nucleophile. wikipedia.orglibretexts.org The magnesium center, in turn, is a Lewis acidic site, typically coordinating with solvent molecules like tetrahydrofuran (B95107) (THF) or diethyl ether to achieve a stable, often tetrahedral, geometry. wikipedia.org
Studies on model systems like methylmagnesium chloride (CH₃MgCl) reveal key structural parameters. In a disolvated complex such as CH₃MgCl(THF)₂, the Mg-C bond length is approximately 2.1 Å. nih.gov The coordination environment is crucial; theoretical investigations have shown a strong correlation between the electron density donated by solvent ligands to the magnesium center and the length of the Mg-C bond. whiterose.ac.uk Increased solvation and electron donation can lengthen and weaken the Mg-C bond, thereby enhancing the nucleophilicity of the organic group.
Table 1: Representative Calculated Bond Lengths in a Model Grignard Reagent System (CH₃MgCl(THF)₂) nih.gov
| Bond | Typical Calculated Bond Length (Å) |
| Mg-C (Methyl) | ~2.1 |
| Mg-Cl | ~2.38 |
| Mg-O (THF) | ~2.1 |
Density Functional Theory (DFT) Investigations of Reaction Transition States and Energetics
Density Functional Theory (DFT) is a computational workhorse for investigating the mechanisms of reactions involving Grignard reagents, such as their classic addition to carbonyl compounds. DFT calculations, often using functionals like B3LYP, allow researchers to map the potential energy surface of a reaction, locate transition states, and calculate activation energies and reaction enthalpies. nih.govacs.org
For the addition of Grignard reagents to aldehydes and ketones, a common mechanistic pathway involves the initial coordination of the carbonyl oxygen to the magnesium atom of a dimeric Grignard species. nih.govacs.org The subsequent nucleophilic attack proceeds through a four-centered transition state. acs.org In this transition state, the bond between the Grignard's organic group and the carbonyl carbon is partially formed, while the original Mg-C bond is partially broken. For a model reaction between methylmagnesium chloride and formaldehyde, this process has a very small calculated energy barrier of only +2.4 kcal/mol, explaining the high reactivity of Grignard reagents. acs.org
DFT studies are also crucial for elucidating the competition between different reaction pathways, such as the polar (nucleophilic addition) mechanism versus a single-electron transfer (SET) process. nih.govacs.org Calculations suggest that for most alkyl Grignards and simple carbonyls, the polar mechanism is favored. However, with sterically bulky groups or substrates with low reduction potentials (like fluorenone), the SET pathway can become competitive or even dominant. nih.govacs.orgrsc.org
Table 2: Calculated Energetics for a Model Grignard Addition Reaction (Dimeric CH₃MgCl + H₂CO) acs.org
| Parameter | Calculated Value (kcal/mol) |
| Coordination Energy of Carbonyl | -16.3 |
| Activation Energy (Addition Step) | +2.4 |
| Overall Reaction Enthalpy | -48.2 |
Computational Modeling of Solvent Effects and Aggregation Equilibria (Schlenk Equilibrium)
In solution, the composition of a Grignard reagent is far more complex than the simple formula RMgX suggests. It is governed by the Schlenk equilibrium, a dynamic equilibrium involving the monomeric Grignard reagent, its aggregated dimeric forms, and the disproportionation products: the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). acs.org
2 RMgX ⇌ (RMgX)₂ ⇌ R₂Mg + MgX₂
Computational modeling has been indispensable in unraveling the thermodynamics of this equilibrium. acs.org DFT calculations using a "supermolecule" approach, where explicit solvent molecules are included in the calculation, have shown that the position of the equilibrium is highly sensitive to the solvent. acs.orgresearchgate.net Solvation stabilizes the different species to varying degrees, with the order of stabilization generally being MgX₂ > RMgX > R₂Mg. acs.org Stronger donor solvents like THF shift the equilibrium further to the right compared to weaker ones like diethyl ether. acs.org This is because THF more effectively solvates the magnesium cation in the highly ionic magnesium halide salt. acs.org
Table 3: Calculated Relative Solvation Energies of Schlenk Equilibrium Components by THF
| Species | Relative Stabilization by THF |
| MgBr₂ | Strongest |
| OctylbenzeneMgBr | Intermediate |
| Di(octylbenzene)Mg | Weakest |
This table is illustrative, based on general principles established for R=Me, Et, Ph and X=Cl, Br. acs.org
Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity
A major goal of computational chemistry is to predict the outcome of a reaction without performing the experiment. For reactions involving octylbenzene (B124392) magnesium bromide, computational models can predict reactivity (e.g., polar vs. SET pathways), regioselectivity (which site on a complex molecule will react), and stereoselectivity (which stereoisomer will be the major product).
DFT calculations have been successfully used to predict the diastereoselectivity of Grignard additions to chiral substrates, such as N-(tert-butylsulfinyl)imines. nih.govresearchgate.net By calculating the Gibbs free energies of the transition states leading to the different possible stereoisomeric products, researchers can accurately estimate the diastereomeric ratio. nih.govresearchgate.net Recent studies have shown that including an explicit solvent molecule (e.g., from the ether used to prepare the Grignard reagent) in the computational model is crucial for achieving results that match experimental observations. nih.govresearchgate.net This highlights the intimate role of the solvent in controlling the geometry of the transition state and, therefore, the stereochemical outcome.
Similarly, DFT can rationalize regioselectivity in iron-catalyzed cross-coupling reactions by comparing the activation barriers for different potential reaction pathways, such as cross-coupling versus β-hydrogen elimination. mdpi.com Such predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions.
Table 4: Example of Predictive Modeling - Calculated vs. Experimental Diastereoselectivity nih.gov
| Method | Parameter | Value |
| DFT Calculation | ΔΔG‡ (kcal/mol) for competing transition states | 2.1 |
| DFT Prediction | Calculated Diastereomeric Ratio (d.r.) | 97:3 |
| Experiment | Experimental Diastereomeric Ratio (d.r.) | 98:2 |
Data based on the addition of EtMgBr to (S)-N-benzylidene-2-methylpropane-2-sulfinamide in CH₂Cl₂. nih.gov
Advanced Analytical Methodologies for Characterizing Reaction Processes and Intermediates
In-situ Spectroscopic Techniques for Real-time Reaction Monitoring
In-situ spectroscopy is a powerful tool for observing chemical reactions as they occur, without the need for sample extraction. This provides a dynamic understanding of the reaction progress.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable technique for monitoring the real-time concentration of reactants and products in the formation of Grignard reagents like Magnesium;octylbenzene (B124392);bromide. researchgate.netacs.org By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously acquired. researchgate.net This allows for the tracking of key vibrational bands associated with the consumption of the aryl halide precursor (e.g., 1-bromo-octylbenzene) and the formation of the C-Mg bond in the Grignard reagent. researchgate.netmt.com
A significant advantage of in-situ FTIR is its ability to definitively identify the initiation of the highly exothermic Grignard reaction. acs.org The accumulation of the organic halide can be monitored, and a decrease in its characteristic infrared absorbance signals that the reaction has commenced. acs.org This is crucial for the safe scale-up of Grignard chemistry. acs.org Furthermore, the concentration of the aryl halide can be continuously monitored throughout the reaction to ensure it does not stall. acs.org In-line FTIR has been successfully applied to determine the concentration of various Grignard reagents, including aryl magnesium chlorides, through continuous flow setups. researchgate.net This technique can also be used to quantify the amount of water present in the solvent (e.g., THF), which is critical as Grignard reagents are highly sensitive to moisture. acs.org
Table 1: Key FTIR Observables in the Formation of Magnesium;octylbenzene;bromide
| Species | Analytical Application | Key Observation |
| 1-bromo-octylbenzene | Reactant Consumption Monitoring | Decrease in the intensity of characteristic C-Br stretching and aromatic ring mode absorbances. |
| This compound | Product Formation Monitoring | Appearance of new vibrational bands associated with the C-Mg bond and shifts in the aromatic ring modes. mt.com |
| Tetrahydrofuran (B95107) (THF) | Solvent Purity Analysis | Quantification of water content by monitoring the O-H stretching region. acs.org |
| Reaction Intermediates | Mechanistic Studies | Transient species may be identified by the appearance and disappearance of unique spectral features. |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and environment of atomic nuclei, making it a powerful tool for identifying the various organomagnesium species present in a Grignard reaction mixture due to the Schlenk equilibrium. nih.gov In the case of this compound, NMR can distinguish between the primary Grignard reagent (RMgBr), the dialkylmagnesium species (R₂Mg), and magnesium bromide (MgBr₂). wikipedia.org
¹H NMR spectroscopy can be used to monitor the progress of the reaction by observing the disappearance of signals corresponding to the starting aryl halide and the appearance of new signals for the Grignard reagent. researchgate.net For instance, the protons on the carbon atom adjacent to the magnesium in the octylbenzene group would exhibit a characteristic upfield shift compared to the precursor. In-situ NMR has been used to detect the evolution of gaseous byproducts, providing mechanistic insights into side reactions. researchgate.net Furthermore, specialized NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can help to clarify the aggregation state of the Grignard species in solution. researchgate.net For magnesium-containing compounds, ²⁵Mg NMR spectroscopy can be particularly informative, as the chemical shifts are sensitive to the coordination state of the magnesium center. nih.govnorthwestern.edu
In-situ Raman spectroscopy is highly effective for monitoring organometallic reactions in real time. nih.gov It is particularly well-suited for analyzing Grignard reagents because it is less sensitive to interference from moisture and carbon dioxide compared to FTIR. mdpi.comresearchgate.net A Raman probe can be inserted directly into the reaction to track the formation of this compound. The technique can elucidate transmetalation mechanisms and detect the formation of products in real time. gonzaga.edu
Raman spectroscopy has been used to determine the quality of Grignard reagents by detecting and quantifying impurities, such as toluene (B28343). mdpi.comresearchgate.net For aryl Grignard reagents, characteristic Raman shifts can be monitored to follow the reaction progress. For example, in a related system, a strong signal at 1598 cm⁻¹ was selected for monitoring the formation of an α,β-unsaturated carbonyl moiety. researchgate.net This demonstrates the potential for identifying and tracking specific vibrational modes associated with the octylbenzene magnesium bromide species.
Mass Spectrometry-Based Approaches for Complex Mixture Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the identification and quantification of components in a complex mixture. Electrospray ionization (ESI) is a "soft" ionization technique that is particularly useful for analyzing thermally labile and non-volatile molecules, including organometallic species. wikipedia.orgnih.gov ESI-MS can be used to study the chemical behavior of reaction components in the gas phase. nih.gov In the context of this compound, ESI-MS could be employed to identify the various magnesium species present in solution, providing insights into the Schlenk equilibrium. The technique can be coupled with high-performance liquid chromatography (HPLC) for online separation and analysis of complex reaction mixtures. nih.gov
X-ray Crystallography of Stable Grignard Adducts and Solvate Structures for Structural Insights
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov While Grignard reagents like this compound are typically used in solution, their solid-state structures, often as crystalline adducts with solvent molecules like diethyl ether or tetrahydrofuran (THF), provide invaluable structural insights. researchgate.net These crystal structures reveal the coordination geometry around the magnesium atom, which is typically tetrahedral, as well as bond lengths and angles. wikipedia.org It is important to note that the species that crystallizes from a solution may not be the predominant species in the solution itself. researchgate.net The crystal structures of RMgX compounds frequently contain solvent molecules in their crystal lattice due to the reactive nature of the Grignard species. researchgate.net
Chromatographic Methods for Product Distribution and Purity Assessment (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating the components of a reaction mixture to assess product distribution and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where gas chromatography separates volatile compounds, which are then identified by mass spectrometry. mnstate.edu GC-MS is particularly useful for analyzing the products of a Grignard reaction involving this compound. After quenching the reaction, the organic layer can be analyzed to identify and quantify the desired product, unreacted starting materials, and any byproducts, such as biphenyls formed from Wurtz-type coupling. mnstate.eduwalisongo.ac.id
High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be used for both reaction monitoring and final product purity assessment. researchgate.netdoi.org For less volatile or thermally sensitive compounds, reversed-phase HPLC is often the method of choice. researchgate.netdoi.org HPLC can be used to determine the conversion of starting materials and the formation of products, as well as to quantify the purity of the isolated product. researchgate.netacs.org The choice of detector, such as a UV-Vis or a charged aerosol detector (CAD), can provide universal or specific detection of the analytes. wiley.com
Table 2: Chromatographic Methods for Analysis of this compound Reactions
| Technique | Application | Information Obtained |
| GC-MS | Product and Byproduct Analysis | Identification and quantification of volatile reaction products, unreacted starting materials, and side products (e.g., biphenyls). mnstate.eduwalisongo.ac.id |
| HPLC | Purity Assessment and Reaction Monitoring | Quantification of product purity, determination of reactant conversion, and monitoring of reaction progress for non-volatile compounds. researchgate.netdoi.orgacs.org |
Future Research Directions and Emerging Innovations in Octylbenzene Magnesium Bromide Chemistry
Development of Novel Catalytic Systems for Challenging Transformations
The development of new catalytic systems is a primary focus for expanding the capabilities of (Octylbenzene)magnesium bromide in complex chemical syntheses. While traditionally used in stoichiometric amounts, the application of catalytic methods unlocks transformations that are otherwise difficult to achieve.
Current research is geared towards:
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and the use of Grignard reagents like (Octylbenzene)magnesium bromide as nucleophilic partners is well-established. uni-muenchen.descilit.com Future work aims to develop more robust and versatile catalysts, including those based on nickel, which offers a more cost-effective and sustainable alternative to palladium. researchgate.net These catalysts are being designed to facilitate challenging C(sp³)–C(sp²)/C(sp³) bond formations, which are crucial for synthesizing complex organic molecules. acs.org
Electrochemical Approaches: Electrosynthesis is emerging as a green and powerful tool for chemical transformations. acs.org Researchers are investigating electrochemical halogen-atom transfer (e-XAT) strategies that enable alkyl radical cross-coupling reactions without the need for transition metals. This approach allows for the efficient formation of carbon-carbon bonds under mild conditions. acs.org
Photoredox Catalysis: Merging photocatalysis with traditional catalysis is an innovative method for activating otherwise inert chemical bonds. This strategy is being explored to facilitate novel transformations of aldehydes and other functional groups, expanding the synthetic utility of Grignard reagents. acs.org
| Catalytic System | Focus Area | Potential Advantage |
| Transition-Metal (Ni, Pd) | Cross-coupling reactions | Cost-effectiveness, sustainability, robust bond formation uni-muenchen.descilit.comresearchgate.net |
| Electrosynthesis (e-XAT) | Transition-metal-free cross-coupling | Green chemistry, mild reaction conditions acs.org |
| Photoredox Catalysis | Activation of inert bonds | Novel transformations, expanded functional group compatibility acs.org |
Integration with Continuous Flow and Microreactor Technologies for Scalable and Safer Synthesis
The inherent safety risks associated with highly exothermic Grignard reactions have traditionally limited their scalability. Continuous flow and microreactor technologies are revolutionizing this landscape by offering precise control over reaction parameters, leading to safer, more efficient, and scalable synthetic processes. bjpmg.comvapourtec.comchemeurope.com
Key advantages and research findings include:
Enhanced Safety: Microreactors operate with significantly smaller reaction volumes (<50 mL hold-up) compared to large-scale batch reactors (4,000–6,000 L), virtually eliminating the risk of thermal runaway and explosions. bjpmg.com Precise temperature control in flow systems can reduce the adiabatic temperature rise from as high as 156°C to safe levels. bjpmg.com
Improved Efficiency and Yield: Continuous flow systems can dramatically reduce reaction times. For instance, some Grignard additions can be completed in 33 minutes, compared to 2 hours in a batch process, with significantly higher conversion rates. bjpmg.com This technology enables scalable, high-throughput production, with some processes achieving outputs of 12 g/h with an 88% yield over extended periods. bjpmg.com
Process Optimization: The use of flow chemistry allows for rapid optimization of reaction conditions, such as reagent stoichiometry and concentration. nih.govacs.org This leads to reduced waste, including a potential 99% reduction in magnesium usage by achieving 1.0 equivalent stoichiometry, and up to a 30% reduction in solvent use. bjpmg.com
On-Demand Reagent Generation: Flow reactors facilitate the on-demand preparation of organomagnesium reagents, avoiding the need for storage of these often unstable compounds and enhancing operational safety. researchgate.net
| Technology | Key Benefit | Research Finding |
| Microreactors | Safety | Reduces hazardous reagent inventory from thousands of liters to less than 50 mL. bjpmg.com |
| Continuous Flow Systems | Efficiency | Decreases reaction time from 2 hours to 33 minutes with improved conversion. bjpmg.com |
| Packed-Bed Reactors | Scalability & Safety | Enables continuous generation and reaction of Grignard reagents, enhancing safety and simplifying procedures. researchgate.net |
Exploration of New Functional Group Tolerances and Substrate Scopes
A significant limitation of traditional Grignard reagents has been their low tolerance for various functional groups. Modern research is heavily focused on developing new methods and reagents that can withstand a wider array of functionalities, thereby expanding their synthetic applicability.
Recent breakthroughs have been achieved through:
Halogen-Magnesium Exchange: This method has considerably broadened the range of functionalized Grignard reagents that can be prepared. scilit.com It allows for the presence of sensitive groups such as esters, nitriles, imines, and even nitro groups in aromatic and heterocyclic organomagnesium reagents. scilit.com
"Turbo-Grignard" Reagents: The use of additives like lithium chloride (LiCl) has led to the development of highly reactive and soluble Grignard reagents, often termed "turbo-Grignards" (e.g., iPrMgCl·LiCl). vapourtec.com These reagents exhibit enhanced reactivity and can participate in reactions at lower temperatures, often with improved functional group tolerance. vapourtec.comresearchgate.net
Flow Chemistry Applications: Continuous flow processes contribute to improved selectivity and a broader substrate scope. The precise control over reaction time and temperature minimizes side reactions, allowing for the successful use of substrates with sensitive functional groups that would be incompatible under batch conditions. researchgate.net
| Method | Tolerated Functional Groups |
| Halogen-Magnesium Exchange | Esters, nitriles, iodides, imines, nitro groups scilit.com |
| "Turbo-Grignard" Reagents | Reducible groups, complex heterocyclic structures vapourtec.comresearchgate.net |
| Continuous Flow Synthesis | Ketones, aldehydes in the presence of other sensitive groups bjpmg.comresearchgate.net |
Synergistic Approaches: Combining Organomagnesium Chemistry with Biocatalysis
The integration of organometallic chemistry with biocatalysis represents a powerful strategy for developing highly selective and sustainable synthetic routes. This chemoenzymatic approach leverages the high selectivity of enzymes with the bond-forming capabilities of organometallic reagents. nih.govuni-bielefeld.de
Future research in this synergistic field will likely focus on:
Cascade Reactions: Designing one-pot processes where a chemical step, such as a Grignard addition, is followed by an enzymatic transformation. tudelft.nl This eliminates the need for intermediate purification steps, reducing waste and improving process efficiency. uni-bielefeld.de
Developing Compatible Catalysts: A major challenge is the inherent incompatibility between organometallic reagents and the aqueous environments typically required for enzymatic reactions. Research is focused on designing chemical catalysts that can function in water and enzymes that can tolerate organic solvents or the presence of metal species. uni-bielefeld.de
Access to Chiral Molecules: Combining the stereospecificity of enzymes with the C-C bond formation of Grignard reagents can provide efficient pathways to valuable chiral building blocks, which are crucial in the pharmaceutical industry. nih.govtudelft.nl
Design and Synthesis of Next-Generation Organomagnesium Reagents with Tunable Reactivity
The design of new organomagnesium reagents with tailored reactivity is a key area of innovation. By modifying the structure and composition of the Grignard reagent, chemists can fine-tune its nucleophilicity, basicity, and steric properties to achieve specific synthetic outcomes.
Emerging strategies include:
Mixed-Metal Reagents: The preparation of mixed magnesium/lithium complexes (e.g., RMgX·LiCl) has been shown to enhance reactivity and solubility. nih.gov Similarly, organozinc reagents can be prepared via in-situ formation of a Grignard intermediate in the presence of ZnCl₂, leading to different reactivity profiles. researchgate.net
Novel Ligand Development: The coordination sphere of the magnesium center can be modified with various ligands to alter the reagent's properties. This approach can lead to reagents with improved stability, selectivity, and functional group tolerance.
Magnesium Hydride Complexes: Research into well-defined magnesium hydride complexes is opening new avenues for catalysis, including hydromagnesation reactions, which provide new nucleophilic fragments for further transformations. rsc.org
| Reagent Type | Key Feature | Application |
| "Turbo-Grignard" (iPrMgCl·LiCl) | Enhanced reactivity and solubility | Halogen-metal exchange, improved functional group tolerance vapourtec.com |
| Mixed Mg/Zn Reagents | Modified reactivity profile | Negishi cross-coupling reactions researchgate.net |
| Magnesium Hydride Complexes | Catalytic hydromagnesation | Generation of novel nucleophiles rsc.org |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing magnesium octylbenzene bromide, and how can common issues during synthesis be mitigated?
- Methodological Answer : The synthesis typically involves reacting octylbenzene bromide with magnesium metal in an anhydrous ether solvent under inert atmosphere. Key steps include ensuring magnesium activation (e.g., using iodine crystals to initiate the reaction) and maintaining controlled temperature to prevent side reactions . Common issues like sluggish initiation can be addressed by using freshly cleaned magnesium or pre-treating with alkyl halides. Post-synthesis, the Grignard reagent should be characterized via titration or spectroscopic methods (e.g., NMR for residual solvent detection) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing magnesium octylbenzene bromide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to identify the octylbenzene moiety and assess purity. Fourier-Transform Infrared (FT-IR) spectroscopy can detect Mg-Br stretching vibrations (~500 cm⁻¹). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for studying thermal stability, referencing phase transition data (e.g., ΔfH°solid = -524.26 kJ/mol) . Combustion analysis ensures stoichiometric accuracy of C, H, and Br .
Q. What safety protocols are essential when handling magnesium octylbenzene bromide in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, goggles, and flame-resistant lab coats. Avoid inhalation of dust/aerosols by working in fume hoods. Storage requires anhydrous conditions (dry ether or THF) at room temperature, away from moisture and oxidizers. Spills should be neutralized with inert solvents (e.g., dry sand) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction stoichiometry be optimized when using magnesium octylbenzene bromide in multi-step syntheses?
- Methodological Answer : Stoichiometric excess (e.g., 7+ equivalents) may be required for reactions with low electrophile reactivity, as seen in copper-mediated couplings . Kinetic studies (e.g., in situ monitoring via Raman spectroscopy) can identify rate-limiting steps. Computational modeling (DFT) aids in predicting optimal Mg:halide ratios, while titration ensures active reagent concentration .
Q. What strategies resolve contradictions in reported reactivity data for magnesium octylbenzene bromide in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., THF vs. diethyl ether) or trace moisture. Systematic variation of reaction parameters (temperature, solvent, catalyst loading) with Design of Experiments (DoE) can isolate critical factors. For example, electrophilic aromatic substitution yields may improve under anhydrous conditions with Lewis acid catalysts . Cross-referencing thermochemical data (e.g., ΔrH° = -274.5 kJ/mol for analogous reactions) helps validate experimental setups .
Q. How does the octylbenzene substituent influence the regioselectivity of magnesium octylbenzene bromide in nucleophilic additions?
- Methodological Answer : The bulky octyl group directs nucleophilic attack to less sterically hindered positions, as shown in Hammett studies. Computational electrostatic potential maps (ESP) predict electron-rich regions, while kinetic isotope effects (KIE) elucidate transition states. Contrast with smaller aryl-MgBr reagents (e.g., phenylmagnesium bromide) highlights steric vs. electronic dominance .
Q. What thermodynamic considerations are critical for scaling up magnesium octylbenzene bromide syntheses?
- Methodological Answer : Enthalpy of formation (ΔfH°solid = -524.26 kJ/mol) and entropy (S°solid = 117.11 J/mol·K) dictate energy requirements for large-scale reactions. Adiabatic calorimetry assesses exothermic risks, while phase diagrams guide solvent selection (e.g., ether vs. THF boiling points). Process intensification via flow chemistry can mitigate heat dissipation challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
